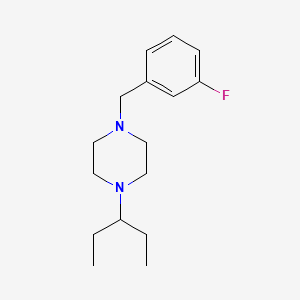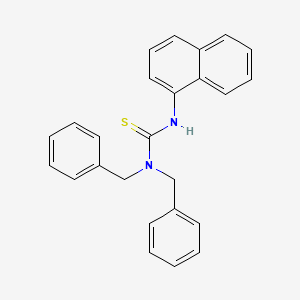
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol is a synthetic organic compound belonging to the piperidine class This compound is characterized by the presence of two methoxyphenyl groups attached to a piperidine ring, along with an ethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to ethylation and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the methoxyphenyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol involves its interaction with various molecular targets. The compound’s structural features allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one: Contains additional methoxy groups on the phenyl rings.
Uniqueness
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO3/c1-4-18-20(23)13-19(14-5-9-16(24-2)10-6-14)22-21(18)15-7-11-17(25-3)12-8-15/h5-12,18-23H,4,13H2,1-3H3 |
InChIキー |
WBWWKIRERSPQIP-UHFFFAOYSA-N |
正規SMILES |
CCC1C(CC(NC1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B12473053.png)
![3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473059.png)



![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12473077.png)
![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
![1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone](/img/structure/B12473081.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473082.png)
![3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid](/img/structure/B12473088.png)
![Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12473089.png)
![2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12473093.png)
